1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene
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Overview
Description
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene typically involves the reaction of tetrachlorocyclopentadiene with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroketones, while reduction could produce dichloromethoxy derivatives .
Scientific Research Applications
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in Diels-Alder reactions and other cycloaddition reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The compound’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene
- 5,6-Dibromo-1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene
- 1,2,3,4,5,6-Hexachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene
Uniqueness: 1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
60734-24-9 |
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Molecular Formula |
C10H12Cl4O2 |
Molecular Weight |
306.0 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H12Cl4O2/c1-5-4-8(13)6(11)7(12)9(5,14)10(8,15-2)16-3/h5H,4H2,1-3H3 |
InChI Key |
UGHJKCGMSGUDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(=C(C1(C2(OC)OC)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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